molecular formula C12H12N4O2 B2763643 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid CAS No. 488096-41-9

2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

Cat. No. B2763643
CAS RN: 488096-41-9
M. Wt: 244.254
InChI Key: OVEYKTKFDMMGSR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Structural Studies and Synthesis

  • The structural analysis of compounds similar to “2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid” reveals that these molecules often exhibit significant intermolecular interactions, such as hydrogen bonding, which contribute to their stability and potential utility in forming supramolecular assemblies. For instance, a study by Zhang et al. (2002) on a compound with a similar pyrazole and benzoic acid moiety demonstrated the presence of a one-dimensional zigzag structure facilitated by O—H⋯O hydrogen bonding, highlighting the potential of such compounds in crystal engineering and design Zhang, Li, Tao, & Zhu, 2002.

  • The synthesis of antipyrine derivatives, including those structurally related to “2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid,” has been explored to investigate their optical properties. El-Ghamaz et al. (2017) synthesized derivatives to study their absorption spectra and optical band transitions, providing insights into their potential applications in materials science, specifically in the development of optical materials and devices El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017.

Coordination Chemistry and Materials Science

  • In coordination chemistry, the versatility of pyrazole derivatives in forming complexes with various metals has been demonstrated. A study by Faundez-Gutierrez et al. (2014) on the synthesis and characterization of a new family of pyrazole derivatives outlined their potential as ligands in inorganic chemistry, which could be applied in the development of new materials and catalysts Faundez-Gutierrez, Macleod-Carey, Zarate, Bustos, Molins, & Schott, 2014.

  • Research by Baul et al. (2017) into the synthesis of butylstannoxane complexes using carboxylate ligands similar to “2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid” highlighted the influence of the ligand's substitution pattern on the structure of the resulting complexes. This work provides insights into the design of metal-organic frameworks (MOFs) and coordination polymers with specific properties Baul, Dutta, Duthie, & Silva, 2017.

properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-6-4-3-5-9(10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRXJGQEJPHSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

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